2-(furan-2-yl)pyridine-4-carbonitrile
Overview
Description
2-(furan-2-yl)pyridine-4-carbonitrile: is an organic compound with the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol It is a derivative of furan and isonicotinonitrile, characterized by the presence of a furan ring attached to a pyridine ring through a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-yl)pyridine-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of environmentally benign organoboron reagents and the relatively mild reaction conditions make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(furan-2-yl)pyridine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The nitrile group can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or pyridine rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products:
Oxidation: Furan derivatives with aldehyde or carboxylic acid groups.
Reduction: Amines or other nitrogen-containing compounds.
Substitution: Substituted furan or pyridine derivatives with different functional groups.
Scientific Research Applications
2-(furan-2-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
Biology:
Medicine:
- Explored for its potential use in drug development, particularly for its antibacterial and hypoglycemic activities .
Industry:
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)pyridine-4-carbonitrile involves its interaction with various molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function . The compound’s hypoglycemic activity is believed to result from its interaction with glucose metabolism pathways, leading to reduced blood glucose levels .
Comparison with Similar Compounds
- 2-(Furan-2-yl)isonicotinonitrile
- 2-(Furan-2-yl)pyridine-4-carbonitrile
- 4-Pyridinecarbonitrile, 2-(2-furanyl)-
Comparison: this compound is unique due to the specific arrangement of the furan and pyridine rings connected through a nitrile group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, which can be leveraged for specific research and industrial purposes .
Properties
IUPAC Name |
2-(furan-2-yl)pyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBJEWUKLBLADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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